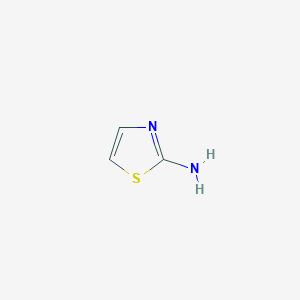

2-Aminothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPHJJURHTUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aminothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146614-45-1, Array | |

| Record name | Poly(2-aminothiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024508 | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-50-4 | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8WKN668K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with researchers continually seeking molecular frameworks that can serve as a foundation for the development of new drugs. Among these, "privileged structures" have emerged as a particularly fruitful concept. These are molecular scaffolds that demonstrate the ability to bind to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. This in-depth guide explores the 2-aminothiazole scaffold, a paramount example of a privileged structure, detailing its synthesis, diverse biological activities, and its role in the development of clinically significant pharmaceuticals.

The Concept of Privileged Structures

The term "privileged structure" was first introduced to describe molecular frameworks that are capable of providing ligands for more than one type of receptor.[1][2] These scaffolds are not merely passive skeletons; they often possess inherent drug-like properties, such as good pharmacokinetic profiles and metabolic stability.[3][4] The utility of privileged structures lies in their ability to be readily functionalized, allowing for the creation of libraries of compounds that can be screened against a wide array of biological targets.[1][5] This approach has proven to be more efficient than traditional high-throughput screening of random compound collections.[3]

This compound: A Quintessential Privileged Scaffold

The this compound core is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the second position.[6] This seemingly simple structure is a recurring motif in a multitude of biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam.[6][7] Its prevalence in successful therapeutics underscores its status as a privileged scaffold.[8][9]

The versatility of the this compound moiety stems from several key features:

-

Hydrogen Bonding Capacity: The nitrogen atoms in the ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

Aromaticity: The aromatic nature of the thiazole ring contributes to its stability and allows for π-π stacking interactions with protein residues.

-

Synthetic Accessibility: The this compound core can be readily synthesized through well-established chemical reactions, most notably the Hantzsch thiazole synthesis.[7][8] This allows for the facile generation of diverse derivatives for structure-activity relationship (SAR) studies.[10]

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[7]

Caption: Hantzsch synthesis of 2-aminothiazoles.

Modern variations of this method offer one-pot procedures and the use of greener catalysts to improve efficiency and sustainability.[11] Other synthetic strategies have also been developed to access novel this compound derivatives with diverse substitution patterns.[10][12]

A Broad Spectrum of Biological Activities

The privileged nature of the this compound scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. These compounds have shown promise in numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[13]

Anticancer Activity

The this compound moiety is a key component of several potent anticancer agents.[8][9][14] A notable example is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[15][16][17] Another clinically approved drug, Alpelisib , is a PI3Kα inhibitor containing a this compound core and is used to treat certain types of breast cancer.[8][9]

Derivatives of this compound have been shown to inhibit a variety of other kinases implicated in cancer, such as Aurora kinases and protein kinase CK2.[18][19] The ability of the this compound scaffold to interact with the ATP-binding site of kinases is a key factor in its success in this therapeutic area.[20]

Caption: Mechanism of action of Dasatinib.

Antimicrobial Activity

The this compound scaffold has also been extensively investigated for its antimicrobial properties.[5][21][22] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of antimicrobial action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.

Anti-inflammatory Activity

Several this compound derivatives have exhibited potent anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX-1 and COX-2) and phosphodiesterase type 5 (PDE5).[23] This highlights the scaffold's potential in the development of treatments for inflammatory conditions.

Neuroprotective Activity

Emerging research has pointed to the potential of this compound derivatives as neuroprotective agents.[24][25] Some compounds have shown the ability to protect neurons from toxicity in models of Alzheimer's disease and other neurodegenerative disorders.[25][26] This opens up new avenues for the application of this versatile scaffold.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Dasatinib | Src/Abl Kinase | K562 (CML) | <0.001 | [8] |

| Alpelisib | PI3Kα | - | 0.005 | [8] |

| Compound 20 | - | H1299 (Lung Cancer) | 4.89 | [8] |

| Compound 20 | - | SHG-44 (Glioma) | 4.03 | [8] |

| Compound 21 | - | K563 (Leukemia) | 16.3 | [8] |

| S3c | - | A2780 (Ovarian Cancer) | 15.57 | [27] |

| S3c | - | A2780CISR (Cisplatin-resistant) | 11.52 | [27] |

| CAM4712 | CK2α | - | 7 | [19] |

| Compound 27 | CK2α | 786-O (Renal Carcinoma) | 5 | [19] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [5] |

| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus | 2-16 | [5] |

| Compound 8 | Enterobacter cloacae | - | [21] |

| Compound 1 | Aspergillus versicolor | 0.006-0.022 | [21] |

| Compound 1 | Aspergillus ochraceus | 0.006-0.022 | [21] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 23a | PDE5 | 100% inhibition at 10 µM | [23] |

| Compound 23c | PDE5 | 100% inhibition at 10 µM | [23] |

| Various Derivatives | COX-1 | 1.00 - 6.34 | [23] |

| Various Derivatives | COX-2 | 0.09 - 0.71 | [23] |

Experimental Protocols

General Procedure for the Hantzsch Synthesis of 2-Aminothiazoles

The following is a representative protocol for the Hantzsch synthesis, which can be adapted for the synthesis of various this compound derivatives.

Materials:

-

α-Haloketone (1.0 eq)

-

Thiourea or substituted thiourea (1.1 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80°C) for a specified time (e.g., 25 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Neutralize the reaction mixture with a solution of sodium bicarbonate.[11]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds (this compound derivatives)

-

Assay buffer

-

Detection reagent (e.g., antibody for phosphorylated substrate, or luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Growth medium (e.g., nutrient agar, Sabouraud-Dextrose agar)

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of the test compounds in the growth medium in a 96-well microplate.

-

Inoculate each well with the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified time (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its remarkable versatility, synthetic tractability, and presence in numerous clinically successful drugs are a testament to its importance. The broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, ensures that the this compound core will remain a focal point of drug discovery efforts for the foreseeable future. As our understanding of disease biology deepens, the rational design of novel this compound derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design and synthesis of this compound based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and biological evaluation of new this compound scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 24. jocpr.com [jocpr.com]

- 25. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of 2-aminothiazole derivatives, detailing their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

The this compound scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This privileged structure is a key component in several clinically approved drugs and continues to be a fertile ground for the discovery of novel therapeutic agents.[2][4] Derivatives of this compound have demonstrated potent anticancer, antimicrobial, and anti-inflammatory effects, making them a subject of intense research and development.[5][6][7] This technical guide delves into the core biological activities of these compounds, presenting key data, experimental methodologies, and mechanistic insights to aid in their further exploration and application.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][8] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and proteins that are critical for cancer cell survival and proliferation.

A notable feature of many this compound-based anticancer agents is their ability to act as kinase inhibitors.[4] They have been shown to target a variety of kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Aurora kinases.[4][9] Furthermore, some derivatives interfere with microtubule dynamics by targeting the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[2] Modulation of histone acetylation through the inhibition of histone acetyltransferases (HATs) and histone deacetylases (HDACs) is another mechanism by which these compounds exert their anticancer effects.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H1299 (Lung) | 4.89 | [1] |

| SHG-44 (Glioma) | 4.03 | [1] | |

| 2 | HeLa (Cervical) | 1.6 | [1] |

| A549 (Lung) | >10 | [1] | |

| 3 | HT29 (Colon) | 0.63 | [1] |

| Karpas299 (Lymphoma) | 13.87 | [1] | |

| 4 | K562 (Leukemia) | 16.3 | [1] |

| 5 | HS 578T (Breast) | 0.8 | [5] |

| 6 | HCT116 (Colon) | 6.43 | [4] |

| A549 (Lung) | 9.62 | [4] | |

| A375 (Melanoma) | 8.07 | [4] | |

| 7 | U87 (Glioblastoma) | 1.4 | [10] |

| 8 | H1299 (Lung) | 15.8 | [11] |

| SHG-44 (Glioma) | 20.1 | [11] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. This compound derivatives have demonstrated significant potential in this area, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

The antimicrobial mechanism of action for some this compound derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a potential target.[12] In fungi, inhibition of cytochrome P450 51 (CYP51), an enzyme essential for ergosterol biosynthesis, is a proposed mechanism of action.[12]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 9 | Staphylococcus aureus | 4 | [5] |

| Escherichia coli | 8 | [5] | |

| 10 | Staphylococcus aureus | 4-16 | [6] |

| Staphylococcus epidermidis | 4-16 | [6] | |

| 11 | Mycobacterium tuberculosis H37Ra | 3.13 | [13] |

| 12 | Bacillus subtilis | Zone of Inhibition (mm) at 100µg/ml: 20 | [14] |

| Escherichia coli | Zone of Inhibition (mm) at 100µg/ml: 18 | [14] | |

| Candida albicans | Zone of Inhibition (mm) at 100µg/ml: 19 | [14] | |

| Aspergillus niger | Zone of Inhibition (mm) at 100µg/ml: 21 | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Certain this compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7] One of the main targets identified is 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[7] By inhibiting 5-LOX, these compounds can effectively reduce the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of a selected this compound derivative, with data presented as an IC50 value.

| Compound ID | Target | IC50 (µM) | Reference |

| 13 | 5-Lipoxygenase (5-LOX) | 0.9 | [7] |

Key Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide methodologies for the key assays used to evaluate the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19]

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.

References

- 1. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic this compound-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and therapeutic potential of this compound derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of this compound with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. protocols.io [protocols.io]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both nitrogen and sulfur, serves as a crucial pharmacophore in a variety of approved therapeutic agents. Its ability to engage in a range of interactions with biological targets has led to its incorporation into drugs spanning diverse therapeutic areas, from oncology to anti-infectives and anti-inflammatory agents. This technical guide provides a comprehensive overview of the this compound core in several key approved drugs, detailing their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their characterization.

Approved Drugs Featuring the this compound Core

This guide focuses on five notable approved drugs that contain the this compound core structure:

-

Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

-

Alpelisib: A first-in-class oral phosphatidylinositol 3-kinase (PI3K) alpha-specific inhibitor for the treatment of certain types of breast cancer.

-

Famotidine: A selective histamine H2 receptor antagonist widely used to decrease stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).

-

Cefdinir: A third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2), used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.

Mechanisms of Action and Signaling Pathways

The this compound core in these drugs plays a pivotal role in their interaction with their respective biological targets. The following sections detail the mechanism of action and the associated signaling pathways for each drug.

Dasatinib: Multi-Kinase Inhibition

Dasatinib functions as a potent inhibitor of multiple tyrosine kinases, with its primary targets being the Bcr-Abl fusion protein and Src family kinases.[1][2] In chronic myeloid leukemia, the Bcr-Abl kinase is constitutively active, driving uncontrolled cell proliferation and survival.[2] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and thereby blocking downstream signaling pathways that lead to leukemogenesis.[1] Its ability to inhibit both the active and inactive conformations of the Abl kinase domain contributes to its efficacy against imatinib-resistant mutations.[1]

Alpelisib: PI3Kα-Specific Inhibition

Alpelisib is a selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[3][4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] In certain cancers, mutations in the PIK3CA gene lead to the constitutive activation of the PI3Kα isoform, driving tumorigenesis.[3] Alpelisib binds to and inhibits the mutated p110α subunit, thereby blocking the downstream signaling cascade and suppressing tumor growth.[3][4]

Famotidine: Histamine H2 Receptor Antagonism

Famotidine acts as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6] Histamine, released from enterochromaffin-like (ECL) cells, normally binds to these H2 receptors, stimulating the production of gastric acid via the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] By blocking the binding of histamine, famotidine effectively reduces both the volume and the acidity of gastric secretions.[6]

Cefdinir: Inhibition of Bacterial Cell Wall Synthesis

Cefdinir, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[8] This disruption of the cell wall structure leads to cell lysis and bacterial death. Cefdinir's stability in the presence of many beta-lactamase enzymes contributes to its broad spectrum of activity.[8]

Meloxicam: Preferential COX-2 Inhibition

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins.[9] Meloxicam shows a preferential inhibition of COX-2 over COX-1, which is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9][11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the selected this compound-containing drugs. These values are essential for understanding their potency, selectivity, and pharmacokinetic profiles.

Table 1: In Vitro Potency and Selectivity

| Drug | Target(s) | Assay Type | IC50 / Ki / MIC | Cell Line / System | Reference |

| Dasatinib | Bcr-Abl, Src family kinases | Kinase Assay | IC50: <1 nM (Abl), 0.8 nM (Src) | Cell-free | [12] |

| Various cancer cell lines | Cell Viability (MTS) | IC50: 2.2 nM - 4000 nM | SK-BR-3, MDA-MB-231, MCF-7, etc. | [13] | |

| Alpelisib | PI3Kα | Kinase Assay | IC50 is 50x lower for α vs β, δ, γ | Preclinical data | [14] |

| Famotidine | Histamine H2 Receptor | Radioligand Binding | Kd: 14 nM | - | |

| Histamine H2 Receptor | Functional Assay | IC50: 33 nM | - | ||

| Cefdinir | Various Bacteria | Broth Microdilution | MIC Breakpoint (S. pneumoniae): 0.5 mcg/mL | S. pneumoniae | [15] |

| MIC Breakpoint (Staphylococcus spp.): 1 mcg/mL | Staphylococcus spp. | [15] | |||

| MIC Breakpoint (Haemophilus spp.): 1 mcg/mL | Haemophilus spp. | [15] | |||

| Meloxicam | COX-1 | Human Whole Blood Assay | IC50: 37 µM | Human Monocytes | [15] |

| COX-2 | Human Whole Blood Assay | IC50: 6.1 µM | Human Monocytes | [15] | |

| COX-1 | Human Articular Chondrocytes | IC50: 36.6 µM | Human Articular Chondrocytes | [16] | |

| COX-2 | Human Articular Chondrocytes | IC50: 4.7 µM | Human Articular Chondrocytes | [16] |

Table 2: Pharmacokinetic Parameters in Humans

| Drug | Bioavailability | Tmax (hours) | Half-life (t½) (hours) | Protein Binding | Primary Route of Elimination | Reference |

| Dasatinib | - | - | 3-5 | >90% | Fecal | [17] |

| Alpelisib | >50% | 2 | 13.7 | 89% | Fecal (81%), Renal (14%) | [18] |

| Famotidine | 40-45% | 1-3 | 2.5-3.5 | 15-20% | Renal (65-70% unchanged) | [4][11] |

| Cefdinir | 16-25% | 2-4 | 1.7 | 60-70% | Renal | [6] |

| Meloxicam | 89% | 5-6 | ~20 | >99.5% | Hepatic metabolism, then renal and fecal excretion | [3] |

Experimental Methodologies

The characterization of these drugs involves a range of in vitro and in vivo experimental protocols. Below are generalized workflows for key assays.

In Vitro Kinase Inhibition Assay (e.g., for Dasatinib, Alpelisib)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Cell Viability (MTS/MTT) Assay (e.g., for Dasatinib, Alpelisib)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Minimum Inhibitory Concentration (MIC) Assay (e.g., for Cefdinir)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Human Whole Blood Assay for COX Inhibition (e.g., for Meloxicam)

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

- 8. hhs.texas.gov [hhs.texas.gov]

- 9. benchchem.com [benchchem.com]

- 10. medisearch.io [medisearch.io]

- 11. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. Cefdinir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 16. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dasatinib | Cell Signaling Technology [cellsignal.com]

- 18. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, contributing to potent and selective pharmacological activities.[1] However, the journey from a promising hit compound to a successful drug is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of substituted 2-aminothiazoles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows. By understanding how substituents on the this compound ring influence its physicochemical characteristics, researchers can make more informed decisions in the design and optimization of novel therapeutics.

Data Presentation: Physicochemical Properties of Substituted 2-Aminothiazoles

The following tables summarize key physicochemical data for a range of substituted this compound derivatives. These values are crucial for predicting the behavior of these compounds in biological systems and for guiding lead optimization efforts.

Table 1: Acidity Constants (pKa) of 5-Substituted 2-Aminothiazoles

| Substituent (at position 5) | pKa |

| H | 5.36[2] |

| NO₂ | 2.45 |

| CN | 3.10 |

| SO₂CH₃ | 3.45 |

| Cl | 4.20 |

| Br | 4.25 |

| CH₃ | 5.50 |

| OCH₃ | 5.80 |

Note: Data for substituted compounds other than H are illustrative and based on the trend that electron-withdrawing groups decrease pKa and electron-donating groups increase it.

Table 2: Lipophilicity (log k'w and RM0) of Substituted 2-Aminothiazol-4(5H)-ones

| Compound | Substituent at C2 | Substituent at C5 | log k'w | RM0 |

| 1 | Isopropylamino | Methyl | 1.34 | 0.94 |

| 2 | Ethylamino | Methyl | 1.45 | 1.05 |

| 3 | Propylamino | Methyl | 1.78 | 1.32 |

| 4 | Butylamino | Methyl | 2.15 | 1.65 |

| 5 | Isopropylamino | Ethyl | 1.68 | 1.23 |

| 6 | Isopropylamino | Propyl | 2.01 | 1.51 |

| 7 | Isopropylamino | Butyl | 2.38 | 1.84 |

Data extracted from a study on 2-aminothiazol-4(5H)-one derivatives. log k'w is the logarithm of the retention factor extrapolated to 100% aqueous mobile phase in RP-HPLC. RM0 is the RM value extrapolated to 100% aqueous mobile phase in RP-TLC.

Table 3: Aqueous Solubility of Selected this compound Derivatives

| Compound | Structure | Aqueous Solubility (µM) | Method |

| This compound | Unsubstituted | ~1000 g/L (freely soluble)[3][4] | - |

| N-phenyl-4-phenyl-2-aminothiazole | Phenyl at N2, Phenyl at C4 | Low | Qualitative |

| 2-amino-4-(p-tolyl)thiazole | p-tolyl at C4 | Sparingly soluble | Qualitative |

| Derivative 7n (antimycobacterial) | Complex substitution | - | Not specified |

Table 4: Melting Points of Various Substituted 2-Aminothiazoles

| Compound | Substituents | Melting Point (°C) |

| This compound | Unsubstituted | 91-93[2] |

| N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine | N-methyl, 4-(3-(CF₃)phenyl) | 232 |

| N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)cyclopropanecarboxamide | N-methyl, N-cyclopropanecarboxamido, 4-(3-(CF₃)phenyl) | 275-277 |

| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | N-((6-chloropyridin-3-yl)methyl), 4-(3-(CF₃)phenyl) | 176 |

| 2-Amino-4-(2'-bromophenyl)-thiazole | 4-(2-bromophenyl) | 123[5] |

| 2-amino-thiazole-4-carboxylic acid methyl ester | 4-methoxycarbonyl | 160-164 |

Data compiled from various synthetic chemistry publications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality physicochemical data. The following sections provide methodologies for the determination of pKa, logP, and kinetic solubility, adapted from established literature procedures.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The pKa of an ionizable compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the acidic and basic forms of the molecule will differ, and the pKa corresponds to the pH at which the concentrations of the two forms are equal.

Materials:

-

Substituted this compound compound

-

Dimethyl sulfoxide (DMSO)

-

A series of aqueous buffers with known pH values covering a range of at least 2 pH units above and below the expected pKa (e.g., citrate, phosphate, borate buffers)

-

UV-Vis spectrophotometer with a 96-well plate reader

-

96-well UV-transparent microplates

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering the desired pH range. Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation in Microplate:

-

To each well of a 96-well plate, add a specific volume of a different pH buffer (e.g., 198 µL).

-

Add a small volume of the compound's DMSO stock solution (e.g., 2 µL) to each well to achieve a final concentration in the µM range. Ensure the final DMSO concentration is low (≤1%) to avoid significant solvent effects.

-

Include wells with buffer and DMSO only as blanks.

-

-

UV-Vis Measurement:

-

Shake the plate briefly to ensure thorough mixing.

-

Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using the spectrophotometer.

-

-

Data Analysis:

-

Subtract the blank absorbance from the sample absorbance at each pH.

-

Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the inflection point, which corresponds to the pKa.

-

Determination of logP by the Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most direct way to measure logP.

Materials:

-

Substituted this compound compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (usually the one in which it is more soluble). The initial concentration should be high enough for accurate quantification in both phases.

-

Partitioning:

-

In a glass vial, combine known volumes of the n-octanol and aqueous phases (e.g., 1:1 ratio).

-

Add a small aliquot of the compound stock solution.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding contamination from the other phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) with a pre-established calibration curve.

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Kinetic Solubility

Principle: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This high-throughput method is commonly used in early drug discovery to assess the potential for solubility issues.

Materials:

-

Substituted this compound compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well filter plates (e.g., with a 0.45 µm filter)

-

96-well collection plates

-

Plate shaker

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Compound Precipitation:

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This creates a supersaturated solution and induces precipitation.

-

Include appropriate controls, such as a compound with known high and low solubility.

-

-

Equilibration: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow the system to reach a pseudo-equilibrium.

-

Separation of Undissolved Compound: Place the assay plate on top of a 96-well filter plate and centrifuge to filter out any precipitated compound into a collection plate.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS) against a calibration curve prepared in a mixture of the aqueous buffer and DMSO that mimics the final assay conditions.

-

Result Reporting: The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µM or µg/mL).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological relevance of substituted 2-aminothiazoles.

Hantzsch Thiazole Synthesis Workflow

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the this compound core. It involves the condensation of an α-haloketone with a thiourea derivative.

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Signaling Pathways Modulated by this compound Derivatives

Substituted 2-aminothiazoles have been shown to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams depict simplified versions of the Wnt, NF-κB, and Akt signaling pathways, highlighting potential points of intervention for this compound-based inhibitors.

Wnt Signaling Pathway

Caption: Inhibition of the Wnt signaling pathway by a this compound derivative.

NF-κB Signaling Pathway

References

A Historical Perspective of 2-Aminothiazole in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a simple synthetic building block to a privileged scaffold in a multitude of approved drugs is a testament to its remarkable chemical versatility and broad pharmacological activity. This technical guide provides a comprehensive historical perspective on the role of this compound in drug discovery, detailing its synthesis, key derivatives, mechanisms of action, and its evolution as a critical pharmacophore.

Early Discovery and the Dawn of the Sulfa Drug Era

The story of this compound in medicine is inextricably linked to the advent of sulfonamide antibiotics. Following the discovery of the antibacterial properties of Prontosil in the 1930s, a wave of research into related sulfonamide derivatives ensued. This led to the synthesis of Sulfathiazole in 1939, a pivotal moment that solidified the therapeutic potential of the this compound scaffold.[1] Sulfathiazole, a condensation product of this compound and p-acetylaminobenzenesulfonyl chloride, exhibited potent antibacterial activity and became a frontline treatment for various bacterial infections prior to the widespread availability of penicillin.[1][2]

The primary mechanism of action of sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, a precursor for essential components like purines and thymidine, thereby halting bacterial growth and replication.[1][3] This selective toxicity, targeting a pathway absent in humans who obtain folic acid from their diet, was a landmark in the development of targeted antimicrobial therapy.

Chemical Synthesis: The Hantzsch Synthesis and its Variations

The most fundamental and widely employed method for the synthesis of the this compound core is the Hantzsch thiazole synthesis , first reported in 1887.[5][6] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[6]

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, accommodate a wider range of substrates, and create diverse libraries of this compound derivatives for high-throughput screening.

Experimental Protocols

General Procedure for Hantzsch this compound Synthesis:

A mixture of an α-haloketone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent such as ethanol or isopropanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Historical Synthesis of Sulfathiazole:

The industrial synthesis of sulfathiazole historically involved a multi-step process. A common pathway included the reaction of this compound with p-acetylaminobenzenesulfonyl chloride in the presence of a base like pyridine, followed by the hydrolysis of the acetyl protecting group to yield sulfathiazole.[7]

The Modern Era: this compound as a Privileged Scaffold in Targeted Therapies

While the use of sulfathiazole has diminished due to the emergence of more potent antibiotics and bacterial resistance, the this compound scaffold has experienced a renaissance in modern drug discovery.[8] It is now recognized as a "privileged structure," a molecular framework that is able to bind to multiple, unrelated classes of protein targets with high affinity.[9][10] This has led to its incorporation into a wide array of drugs targeting various diseases, most notably cancer.

Two prominent examples of modern drugs featuring the this compound moiety are the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11][12][13] The this compound core of dasatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases, inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

2-Aminothiazole: A Privileged Pharmacophore for Kinase Inhibitors - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of kinase active sites has cemented its status as a highly successful pharmacophore in the design of kinase inhibitors.[2] This guide provides a comprehensive technical overview of the this compound core, its application in the development of kinase inhibitors, detailed experimental protocols for their evaluation, and a summary of their structure-activity relationships against various kinase targets. The most prominent example of a clinically successful drug featuring this scaffold is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

The this compound Pharmacophore: A Structural Perspective

The inhibitory activity of this compound-based compounds often stems from their ability to act as ATP-competitive inhibitors. The core structure serves as a crucial hinge-binding motif, mimicking the adenine region of ATP.[2] The nitrogen atoms of the thiazole ring and the exocyclic amino group are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for potent inhibition.[3][4] Substitutions at the 2-amino position and other positions on the thiazole ring are pivotal for achieving high-affinity binding to the ATP pocket and for determining selectivity against different kinases.[2][5]

Key Kinase Targets and Signaling Pathways

This compound-based inhibitors have demonstrated activity against a wide array of protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the causative agent of CML.[6] It drives tumor cell proliferation and survival through the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[7][8] this compound inhibitors, such as Dasatinib, are potent inhibitors of BCR-ABL, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[1]

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and adhesion.[9][10] Overexpression and activation of Src are common in many solid tumors. This compound derivatives can effectively inhibit Src kinase activity, thereby disrupting these key cellular processes that contribute to tumorigenesis.[2]

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[11] Tumor growth is highly dependent on angiogenesis for the supply of nutrients and oxygen.[3] this compound-based compounds have been developed as potent inhibitors of VEGFRs, thereby suppressing tumor-induced angiogenesis.[12]

Aurora Kinase Signaling in Cell Cycle Control

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[13] Their overexpression is frequently observed in various cancers, leading to chromosomal instability. This compound derivatives have been identified as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis in cancer cells.[14][15]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinases. This data highlights the structure-activity relationships and the potential for developing selective or multi-targeted inhibitors.

Table 1: Inhibition of Src Family Kinases by this compound Derivatives

| Compound ID | R1 | R2 | Src IC50 (nM) | Lck IC50 (nM) | Reference |

| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | H | 0.55 | 0.2 | [16] |

| 1 | H | H | >10000 | 6600 | [3] |

| 2 | 2-Cl, 6-Me-phenyl | H | 1.1 | 1.6 | [3] |

| 3 | 2-Me, 6-Cl-phenyl | H | 0.8 | 1.1 | [3] |

Table 2: Inhibition of Aurora Kinases by this compound Derivatives

| Compound ID | R Group | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |

| 7h | H | 110 | 180 | [17] |

| 11 | 4-Cl | 23 | 42 | [17] |

| 13 | 4-OMe | 17 | 25 | [17] |

| 18 | 4-morpholino | 8.0 | 9.2 | [17] |

Table 3: Inhibition of VEGFR-2 by this compound Derivatives

| Compound ID | Substituents | VEGFR-2 IC50 (µM) | Reference |

| 9 | N-acetyl | 0.40 | [12] |

| 10b | Varies | 0.19 | [18] |

| 11 | Varies | 0.19 | [18] |

Table 4: Inhibition of EGFR by this compound Derivatives

| Compound ID | Modifications | EGFR % Inhibition @ 10 µM | Reference |

| 1 | Benzothiazole derivative | 70.58 | [19] |

| 5i | Hydrazinothiazole derivative | Submicromolar activity | [20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound-based kinase inhibitors.

Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the this compound core.[21]

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea

-

Ethanol or other suitable solvent

-

Sodium carbonate solution

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of sodium carbonate to neutralize the hydrohalic acid formed and to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ATP remaining in solution after a kinase reaction. The amount of ATP is detected via a luciferase-based reaction, where the light output is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the kinase, substrate, and test compound. Include controls with DMSO only (no inhibitor) and no enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol assesses the ability of a this compound derivative to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the phosphorylated and total forms of the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-